

# A Comparative Bioequivalence Guide to Rupatadine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Rupatadine-d4Fumarate |           |
| Cat. No.:            | B588019               | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of different oral formulations of Rupatadine, a second-generation antihistamine and platelet-activating factor (PAF) antagonist. The following sections present a comprehensive analysis supported by experimental data to aid in research and development.

## Introduction to Rupatadine and Bioequivalence

Rupatadine is widely used for the symptomatic treatment of allergic rhinitis and urticaria.[1] It is available in various dosage forms, including tablets and an oral solution, to cater to different patient populations. Establishing bioequivalence between these formulations, particularly between innovator and generic products, is crucial for ensuring comparable therapeutic efficacy and safety. Bioequivalence is established when two pharmaceutical products show comparable bioavailability, meaning they result in similar concentrations of the active substance in the blood and tissues.

## **Comparative Pharmacokinetic Analysis**

Pharmacokinetic parameters are fundamental in assessing bioequivalence. The key metrics include the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC). Below is a summary of pharmacokinetic data from various studies on Rupatadine formulations.





### Rupatadine 10 mg Tablet vs. 10 mg Capsule

A study was conducted to evaluate the bioequivalence between a 10 mg Rupatadine fumarate capsule (test formulation) and a 10 mg Rupatadine fumarate tablet (reference formulation). The study concluded that the two formulations are bioequivalent.[2]

| Parameter            | Test Formulation (Capsule) | Reference Formulation<br>(Tablet) |
|----------------------|----------------------------|-----------------------------------|
| Cmax (μg/L)          | 10.2 ± 5.4                 | 10.4 ± 4.9                        |
| Tmax (h)             | 0.79 ± 0.36                | 0.66 ± 0.17                       |
| AUC (0-24h) (μg·h/L) | 28 ± 15                    | 27 ± 17                           |
| AUC (0-∞) (μg·h/L)   | 30 ± 17                    | 28 ± 19                           |
| t½ (h)               | 7.0 ± 4.4                  | 5.6 ± 3.4                         |

Table 1: Comparative Pharmacokinetic Parameters of Rupatadine Capsule and Tablet Formulations.[2]

# Generic Rupatadine Fumarate 10 mg Tablet vs. Reference 10 mg Tablet

A bioequivalence study was conducted comparing a generic Rupatadine fumarate 10 mg tablet (test drug) to the reference drug, Wystamm® 10 mg tablet, under both fasting and fed conditions. The study confirmed the bioequivalence of the two formulations.[3]



| Condition | Parameter | Geometric Mean<br>Ratio (GMR)<br>(Test/Reference) | 90% Confidence<br>Interval (CI) |
|-----------|-----------|---------------------------------------------------|---------------------------------|
| Fasting   | Cmax      | 95.91%                                            | -                               |
| AUC (0-t) | 98.76%    | 93.88% - 103.90%                                  |                                 |
| AUC (0-∞) | 98.71%    | 93.93% - 103.75%                                  |                                 |
| Fed       | Cmax      | 101.19%                                           | 91.64% - 111.74%                |
| AUC (0-t) | 98.80%    | 94.47% - 103.33%                                  | _                               |
| AUC (0-∞) | 98.63%    | 94.42% - 103.03%                                  |                                 |

Table 2: Bioequivalence Statistics for Generic vs. Reference Rupatadine Tablets.[3][4]

### Rupatadine 1 mg/mL Oral Solution in Pediatric Patients

A pharmacokinetic study in children aged 2-11 years demonstrated that a body weight-adjusted dosing of Rupatadine oral solution (1 mg/mL) provides a similar drug exposure to that observed in adults taking a 10 mg tablet.[2] This suggests comparable bioavailability between the oral solution and tablet formulations when appropriately dosed.

| Age Group<br>(years) | Body<br>Weight (kg) | Dose (mL) | Cmax<br>(ng/mL) | AUC (0-24h)<br>(ng·h/mL) | t½ (h)       |
|----------------------|---------------------|-----------|-----------------|--------------------------|--------------|
| 2-5                  | 10 - ≤25            | 2.5       | 1.96 ± 0.52     | 10.38 ± 4.31             | 15.94 ± 4.09 |
| 6-11                 | ≥25                 | 5         | 2.54 ± 1.26     | 10.74 ± 3.09             | 12.28 ± 3.09 |

Table 3: Pharmacokinetic Parameters of Rupatadine Oral Solution in Pediatric Patients.[2]

# Experimental Protocols Bioequivalence Study Protocol: Capsule vs. Tablet

Study Design: A two-way crossover design was employed.[2]



- Subjects: 20 healthy male volunteers participated in the study.[2]
- Drug Administration: A single 10 mg dose of the test (capsule) and reference (tablet) formulations were administered.[2]
- Blood Sampling: Blood samples were collected at predetermined time points to measure plasma concentrations of Rupatadine.
- Analytical Method: Plasma concentrations of Rupatadine were determined using a validated Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) method.[2]
- Statistical Analysis: Pharmacokinetic parameters were calculated, and bioequivalence was assessed based on the ratios of these parameters between the test and reference products.
   [2]

# Bioequivalence Study Protocol: Generic vs. Reference Tablet

- Study Design: A single-dose, randomized, open-label, four-period, crossover design was used.[3]
- Subjects: 72 healthy Chinese subjects were enrolled, divided into fasting and fed cohorts.
- Drug Administration: A single 10 mg dose of the test and reference tablets were administered under fasting and fed conditions.[3]
- Blood Sampling: Blood samples were collected up to 72 hours post-dose.
- Analytical Method: Plasma concentrations of Rupatadine and its active metabolites were analyzed by a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[4]
- Statistical Analysis: The reference-scaled average bioequivalence (RSABE) approach was used for the highly variable Cmax in the fasting state, while the average bioequivalence method was used for other parameters.[3] The 90% confidence intervals for the geometric



mean ratios of Cmax, AUC(0-t), and AUC(0-∞) were required to be within the 80-125% range.[4]

# In-Vitro Dissolution Study Protocol for Rupatadine Tablets

- Apparatus: USP Type II (paddle) apparatus was used.[1]
- Dissolution Medium: 900 mL of 0.01 M hydrochloric acid was found to be a suitable discriminatory medium.[4][5] Other media tested included pH 6.8 phosphate buffer.[1]
- Stirring Speed: The paddle speed was maintained at 50 rpm.[5]
- Temperature: The temperature of the dissolution medium was kept at 37  $\pm$  0.5 °C.[1]
- Sample Analysis: The amount of dissolved Rupatadine was quantified using a validated Reversed-Phase Liquid Chromatography (RP-LC) method.[5]

# Visualizing Bioequivalence and Dissolution Pathways





Click to download full resolution via product page

A typical workflow for a bioequivalence study.





Click to download full resolution via product page

The relationship between in-vitro dissolution and in-vivo bioequivalence.

### Conclusion

The available data from multiple studies strongly support the bioequivalence between different solid oral dosage forms of Rupatadine, including capsule versus tablet and generic versus brand-name tablets. Furthermore, pharmacokinetic data from pediatric studies suggest that the



oral solution, when dosed appropriately by body weight, provides comparable systemic exposure to the adult tablet formulation. These findings are essential for regulatory submissions, formulation development, and clinical practice, ensuring that different Rupatadine products can be used interchangeably with confidence in their therapeutic effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Rupatadine Oral Solution Titration by Body Weight in Paediatric Patients Suffering from Allergic Rhinitis: A Population Pharmacokinetic Study PMC [pmc.ncbi.nlm.nih.gov]
- 3. A single-dose, randomized, open-label, four-period, crossover equivalence trial comparing the clinical similarity of the proposed biosimilar rupatadine fumarate to reference Wystamm® in healthy Chinese subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. scienceopen.com [scienceopen.com]
- To cite this document: BenchChem. [A Comparative Bioequivalence Guide to Rupatadine Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b588019#comparative-bioequivalence-studies-of-rupatadine-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com